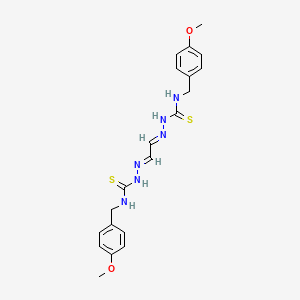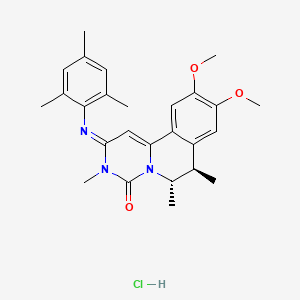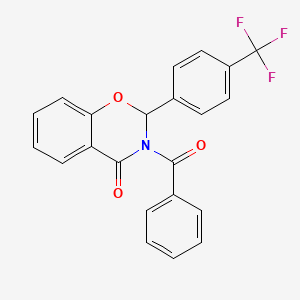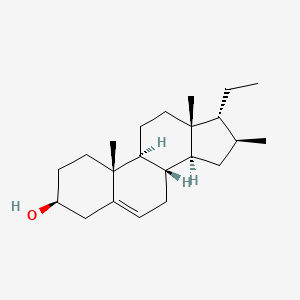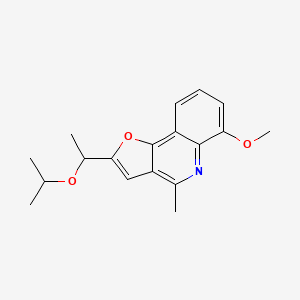
6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The unique structure of this compound, which includes a furoquinoline core with methoxy and methyl substituents, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a furoquinoline intermediate, followed by the introduction of methoxy and methyl groups through electrophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with solvents such as methanol or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furoquinoline core, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted furoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, particularly those involving microbial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the furoquinoline core.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of hydroxyl groups, which can alter their chemical and biological properties.
Indole Derivatives: Indole-based compounds have a different heterocyclic structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzene Derivatives: Compounds like 1-methoxy-4-methyl-2-(1-methylethyl)benzene have structural similarities but lack the furoquinoline core, resulting in different reactivity and applications.
Uniqueness
The uniqueness of 6-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline lies in its specific combination of functional groups and the furoquinoline core, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific and industrial fields.
Propiedades
Número CAS |
89784-81-6 |
|---|---|
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
6-methoxy-4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H21NO3/c1-10(2)21-12(4)16-9-14-11(3)19-17-13(18(14)22-16)7-6-8-15(17)20-5/h6-10,12H,1-5H3 |
Clave InChI |
KPEUZNJHYLKSAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(OC2=C3C=CC=C(C3=N1)OC)C(C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


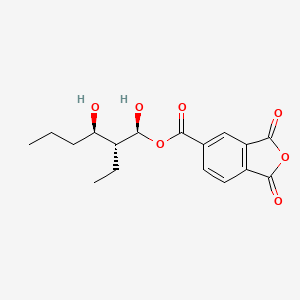
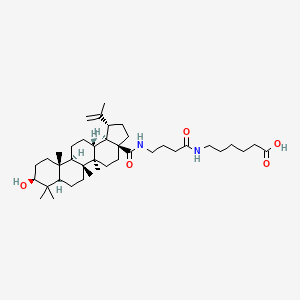
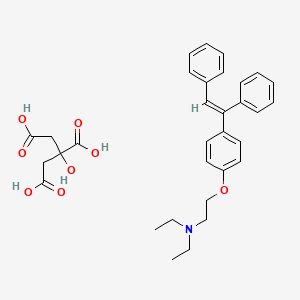



![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)
